Pyrazineethanethiol
CAS No.: 35250-53-4
Cat. No.: VC20819473
Molecular Formula: C6H8N2S
Molecular Weight: 140.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 35250-53-4 |
---|---|
Molecular Formula | C6H8N2S |
Molecular Weight | 140.21 g/mol |
IUPAC Name | 2-pyrazin-2-ylethanethiol |
Standard InChI | InChI=1S/C6H8N2S/c9-4-1-6-5-7-2-3-8-6/h2-3,5,9H,1,4H2 |
Standard InChI Key | QKVWBAMZPUHCMO-UHFFFAOYSA-N |
SMILES | C1=CN=C(C=N1)CCS |
Canonical SMILES | C1=CN=C(C=N1)CCS |
Introduction
Chemical Structure and Properties
Structural Characteristics
Pyrazineethanethiol consists of a pyrazine ring with an ethanethiol substituent attached at the 2-position . The pyrazine core features a six-membered aromatic ring containing two nitrogen atoms at the 1 and 4 positions, creating the heterocyclic structure characteristic of diazines . The ethanethiol chain (-CH₂-CH₂-SH) extends from one of the carbon atoms adjacent to a nitrogen atom in the pyrazine ring, positioning the thiol group (-SH) at the terminus of this two-carbon chain . This specific arrangement of atoms contributes to the compound's unique chemical reactivity and sensory properties, particularly its ability to interact with olfactory receptors at extremely low concentrations . The structure creates a molecular framework that enables specific chemical interactions that produce the distinctive meaty aroma notes for which this compound is valued .
The molecular formula of pyrazineethanethiol is C₆H₈N₂S, with an average molecular mass of 140.206 g/mol and a monoisotopic mass of 140.041 g/mol . The compound can be represented in various chemical notation systems, including SMILES (SCCC1=CN=CC=N1) and InChI (InChI=1S/C6H8N2S/c9-4-1-6-5-7-2-3-8-6/h2-3,5,9H,1,4H2), which are standardized methods for encoding chemical structures in text format . These notations provide a precise way to digitally represent the compound's structure for database storage, computational chemistry applications, and communication between chemists working with this molecule in research and industrial settings.
Chemical Identifiers and Classification
Pyrazineethanethiol is known by several synonyms in scientific literature and commercial contexts, including 2-pyrazinylethanethiol, (2-mercaptoethyl)pyrazine, beta-mercaptoethyl pyrazine, and 2-(2-mercaptoethyl)pyrazine . The compound is assigned the unique Chemical Abstracts Service (CAS) Registry Number 35250-53-4, which serves as a definitive identifier in chemical databases and regulatory documentation . Additionally, it is recognized in the flavor industry with the Flavor and Extract Manufacturers Association (FEMA) number 3230, which designates it as an approved flavoring substance for use in food products under specific conditions .
From a chemical taxonomy perspective, pyrazineethanethiol belongs to the kingdom of organic compounds, the superclass of organoheterocyclic compounds, the class of diazines, and the subclass of pyrazines . Its direct parent classification is pyrazines, which encompasses compounds containing the basic pyrazine ring structure . The molecular framework is categorized as an aromatic heteromonocyclic compound, reflecting its single-ring structure with multiple heteroatoms and aromatic character . This classification system helps chemists understand the compound's relationship to other chemical structures and predict its general chemical behavior and reactivity patterns based on similarities to related compounds.
Physical Properties
Basic Physical Characteristics
Pyrazineethanethiol exists as a clear liquid at standard room temperature and pressure, with a color that can range from white to yellow to green depending on purity and storage conditions . The compound has a boiling point of 105-110°C when measured at a reduced pressure of 20 mm Hg, indicating its moderate volatility . This volatility is important for its application as a flavoring agent, as it must be able to release from food matrices and reach olfactory receptors to contribute to the perceived flavor . The density of pyrazineethanethiol is approximately 1.142 g/mL when measured at 25°C, making it slightly more dense than water . This physical property is relevant for formulation considerations when the compound is incorporated into liquid food systems or flavor mixtures.
Regarding solubility characteristics, pyrazineethanethiol is described as partly soluble in water, but it demonstrates good solubility in most organic solvents . This solubility profile is consistent with its molecular structure, which contains both polar elements (the pyrazine ring with nitrogen atoms) and nonpolar components (the ethyl chain and thiol group) . The compound's limited water solubility but good solubility in organic media makes it suitable for incorporation into various food systems through appropriate delivery systems, including oil-based carriers or encapsulation technologies that help distribute it evenly in food matrices . These physical characteristics must be carefully considered when formulating with this ingredient to ensure optimal flavor release and stability in the final product.
Flavor and Sensory Properties
Aroma Profile and Taste Characteristics
Pyrazineethanethiol possesses a distinctive sulfurous, meaty, and cabbage-like odor that makes it valuable in the creation of savory flavor systems . The compound's aroma profile is characterized by strong sulfurous notes combined with meaty undertones, creating a sensory impression that resembles cooked meat products . At a concentration of approximately 2 parts per million (ppm) in food applications, pyrazineethanethiol exhibits taste characteristics described as meaty, sulfurous, and reminiscent of pot roast with savory qualities that are particularly suitable for enhancing chicken and pork flavors . These sensory attributes make it an important component in the flavor chemist's palette for creating authentic meat flavors or enhancing the savory qualities of various food products.
The potency of pyrazineethanethiol as a flavoring agent is remarkable, with detectable sensory impacts at extremely low concentrations . This high potency is common among sulfur-containing flavor compounds, which typically have very low odor and taste thresholds compared to other flavor molecules . The specific flavor profile of pyrazineethanethiol complements and enhances other flavor compounds typically found in meat systems, including other pyrazines, sulfides, and reaction products of the Maillard reaction that occurs during cooking . Through synergistic interactions with these compounds, pyrazineethanethiol contributes to the complexity and authenticity of meat flavor systems in processed foods, making it a valuable tool for food product developers seeking to create appealing savory profiles.
Applications in Flavor Systems
As a flavoring ingredient, pyrazineethanethiol finds extensive application in the development of meat flavors for processed foods, particularly those aiming to recreate the taste of roasted, grilled, or slow-cooked meat products . The compound is utilized in flavor formulations for a wide range of savory products, including soups, sauces, gravies, meat analogs, and ready-to-eat meals where it contributes depth and authenticity to the flavor profile . Due to its potency, pyrazineethanethiol is typically used at very low concentrations, often in the parts per billion range in finished food products, yet still delivers significant sensory impact at these minimal levels . This high potency makes it economically efficient as very small quantities are required to achieve the desired flavor enhancement.
In flavor creation, pyrazineethanethiol is frequently used in combination with other flavor compounds to create complex flavor systems that mimic natural meat flavors . Flavor chemists carefully balance its use with other sulfur compounds, pyrazines, furans, and various reaction flavors to build layered flavor profiles with authentic characteristics . The compound may also be incorporated into reaction flavors, where it participates in thermal processes that generate additional flavor compounds through interactions with amino acids, sugars, and other flavor precursors . These applications demonstrate the sophisticated ways in which flavor chemists utilize the unique properties of pyrazineethanethiol to contribute to the sensory appeal of modern food products, particularly in the growing market for convincing meat alternatives and enhanced convenience foods.
Synthesis and Production Methods
Industrial Synthesis Approaches
The commercial production of pyrazineethanethiol typically involves synthetic organic chemistry approaches that efficiently create the pyrazine ring structure with the appropriate ethanethiol substituent in the correct position . One documented synthetic route starts with 2-vinylpyrazine, which undergoes reaction with thiolactic acid followed by conversion of the resulting thioester to 2-(pyrazinyl) ethanethiol . This methodology represents a practical approach to industrial production of the compound, though specific details of commercial manufacturing processes may vary among producers and are often proprietary information protected as trade secrets within the flavor industry.
While the search results don't provide comprehensive details on all possible synthesis methods, the broader literature on pyrazine chemistry suggests that various approaches to constructing substituted pyrazines can be adapted for the specific synthesis of pyrazineethanethiol . General strategies might include the modification of pre-formed pyrazines through appropriate functionalization reactions, or the construction of the pyrazine ring with the thiol-containing substituent already in place . The synthesis of related pyrazine compounds, as discussed in the search results, provides context for understanding potential synthetic approaches to this specific compound, though direct application would require careful consideration of the unique structural features of pyrazineethanethiol.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume